![molecular formula C15H23NO2S B2537586 1-(Mesitylsulfonyl)azepane CAS No. 676441-04-6](/img/structure/B2537586.png)
1-(Mesitylsulfonyl)azepane
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Overview
Description
1-(Mesitylsulfonyl)azepane is a chemical compound with the molecular formula C15H23NO2S . It is a saturated seven-membered carbocycle where one carbon atom is replaced with a nitrogen atom .
Synthesis Analysis
The synthesis of azepane-based compounds like 1-(Mesitylsulfonyl)azepane is a topic of significant interest. The synthesis of the azepane ring is based on different synthetic approaches such as ring-closing reactions, ring-expansion reactions of cyclic compounds, and multistep sequences . A strategy to prepare complex azepanes from simple nitroarenes by photochemical dearomative ring expansion has been reported .Molecular Structure Analysis
The molecular structure of 1-(Mesitylsulfonyl)azepane consists of a seven-membered ring system . The molecular formula is C15H23NO2S .Chemical Reactions Analysis
Azepane-based compounds continue to play great synthetic relevance because of their different biological activities . The synthesis of the azepane ring is based on different synthetic approaches such as ring-closing reactions, ring-expansion reactions of cyclic compounds, and multistep sequences .Scientific Research Applications
Synthesis of Non-Fused N-Aryl Azepanes
1-(Mesitylsulfonyl)azepane is used in the synthesis of non-fused N-aryl azepane derivatives . These reactions proceed smoothly under extremely mild conditions with ample reaction scope and CO2 as the byproduct . The resulting products can be easily converted into a range of highly functionalized azepanes .
Formal Synthesis of Proheptazine Derivative
The synthetic value of 1-(Mesitylsulfonyl)azepane is further proved in the formal synthesis of a pharmaceutically relevant Proheptazine derivative . Proheptazine is an opioid analgesic and it produces similar effects to other opioids including analgesia, sedation, and nausea .
Preparation of Complex Azepanes
1-(Mesitylsulfonyl)azepane can be used to prepare complex azepanes from simple nitroarenes by photochemical dearomative ring expansion . This process is mediated by blue light, occurs at room temperature, and transforms the six-membered benzenoid framework into a seven-membered ring system .
Synthesis of Azepane Analogues of Piperidine Drugs
The strategy of preparing complex azepanes from simple nitroarenes has been demonstrated with the synthesis of several azepane analogues of piperidine drugs . This highlights the potential of 1-(Mesitylsulfonyl)azepane in drug discovery and development .
Antimicrobial Activity
1-(Mesitylsulfonyl)azepane derivatives have exhibited considerable potency against various strains of microbes, including C. neoformans, C. albicans, E. coli, and S. aureus . This suggests potential applications in the development of new antimicrobial agents .
Inhibitors, Antidiabetics, Anticancer, and DNA Binding Reagents
Azepane derivatives, which can be synthesized using 1-(Mesitylsulfonyl)azepane, have found very important applications in biology as novel inhibitors, antidiabetics, anticancer, and DNA binding reagents .
Future Directions
Azepane-based compounds continue to play great synthetic relevance because of their different biological activities such as anti-cancer, antimicrobial, anti-Alzheimer’s disease, and anticonvulsant activity . New synthetic methods for the construction of azepane derivatives endowed with relevant biological activity and good pharmacological profiles are expected in the near future .
Mechanism of Action
Target of Action
1-(Mesitylsulfonyl)azepane is primarily used in the synthesis of non-fused N-aryl azepane derivatives . These derivatives have been widely used as key intermediates in synthetic chemistry and have found important applications in biology as novel inhibitors, antidiabetics, anticancer, and DNA binding reagents .
Mode of Action
The mode of action of 1-(Mesitylsulfonyl)azepane involves a Pd/LA-catalyzed decarboxylation enabled exclusive [5 + 2] annulation toward N-aryl azepanes . This reaction proceeds smoothly under extremely mild conditions with ample reaction scope and CO2 as the byproduct . The resulting products can be easily converted into a range of highly functionalized azepanes .
Biochemical Pathways
Azepane derivatives, which 1-(mesitylsulfonyl)azepane helps synthesize, are known to be involved in various biochemical pathways due to their wide applications in biology .
Pharmacokinetics
The pd/la-catalyzed reactions it’s involved in proceed smoothly under extremely mild conditions , suggesting that the compound may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
The primary result of the action of 1-(Mesitylsulfonyl)azepane is the synthesis of non-fused N-aryl azepane derivatives . These derivatives have diverse applications in synthetic chemistry and biology, serving as novel inhibitors, antidiabetics, anticancer, and DNA binding reagents .
Action Environment
The action of 1-(Mesitylsulfonyl)azepane is influenced by the presence of a palladium catalyst, ligand, and Lewis acid additive . These factors play a key role in the successful reaction, enabling the synthesis of non-fused N-aryl azepane derivatives . The reaction also proceeds smoothly under extremely mild conditions , suggesting that the compound’s action, efficacy, and stability may be influenced by environmental factors such as temperature and pressure.
properties
IUPAC Name |
1-(2,4,6-trimethylphenyl)sulfonylazepane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2S/c1-12-10-13(2)15(14(3)11-12)19(17,18)16-8-6-4-5-7-9-16/h10-11H,4-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRZAHLICMOYHHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCCCCC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Mesitylsulfonyl)azepane |
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